molecular formula C3H2N2S2<br>SCNCH2SCN<br>C3H2N2S2 B128318 Methylene dithiocyanate CAS No. 6317-18-6

Methylene dithiocyanate

Cat. No. B128318
CAS RN: 6317-18-6
M. Wt: 130.2 g/mol
InChI Key: JWZXKXIUSSIAMR-UHFFFAOYSA-N
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Description

Methylene dithiocyanate is a chemical compound synthesized through the reaction of dibromomethane with sodium thiocyanate. The synthesis can be catalyzed by various catalysts, including compound R, which acts as a phase transfer catalyst in an ethanol-water solution . The compound has been studied for its potential applications and the optimization of its synthesis process to improve yield, reduce costs, and minimize waste emissions .

Synthesis Analysis

The synthesis of methylene dithiocyanate has been optimized to achieve higher yields and more efficient production. One method involves using dibromomethane and sodium thiocyanate with a phase transfer catalyst in an ethanol-water solution, yielding up to 82% of the product . Another approach compares the use of ethylene dichloride with dibromomethane, indicating that the latter can be used under atmospheric pressure, enhancing safety and product quality . Additionally, the synthesis has been explored using different catalysts, reaction temperatures, solvents, and molar ratios of reactants, with yields reaching 71% under optimal conditions .

Molecular Structure Analysis

The molecular structure of methylene dithiocyanate is related to its precursors and derivatives. For instance, the microwave spectrum of methylthiocyanate, a related molecule, has been investigated, revealing rotational constants and a dipole moment nearly parallel to the principal axis. The structure of methylthiocyanate includes bond lengths and angles such as C–H, C–S, C–N, and the angle CSC, which are consistent with the rotational constants . Although the exact structure of methylene dithiocyanate is not detailed in the provided papers, insights can be drawn from related compounds like methylene dichloride, which has a well-defined crystal structure determined by X-ray diffraction .

Chemical Reactions Analysis

Methylene dithiocyanate is synthesized through reactions involving dibromomethane and sodium thiocyanate. The process can involve various catalysts and solvents to optimize the reaction conditions. The compound's reactivity and potential for further chemical transformations are not extensively discussed in the provided papers. However, related compounds, such as phenyl isothiocyanate, have been used in heterocyclic synthesis to create polyfunctionally substituted derivatives, indicating the potential for methylene dithiocyanate to participate in similar chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methylene dithiocyanate are not directly detailed in the provided papers. However, the synthesis process and the conditions under which it is carried out suggest that the compound is stable under certain temperatures and can be synthesized in aqueous solutions. The related compound, methylene, is known for its reactivity and low specificity, which is significant in protein footprinting and labeling solvent-accessible nonpolar areas . This information may provide indirect insights into the reactivity and properties of methylene dithiocyanate.

Scientific Research Applications

Synthesis and Environmental Applications

  • Methylene dithiocyanate has been synthesized using various techniques, emphasizing safety and environmental sustainability. Optimizations in the process have focused on reducing waste and cost, thereby enhancing the green production of the compound (Zheng, 2012).

Biocidal Properties

  • It is used as a biocide in the leather industry. Blends of methylene dithiocyanate with other biocides like TCMTB show rapid antimicrobial action and are suitable for various tannery applications (Muthusubramanian, Rao, & Mitra, 2003).

Photodynamic Therapy and Medical Research

  • Methylene blue, a derivative of methylene dithiocyanate, is used in photodynamic therapy for treating cancers and microbial infections due to its low toxicity and effective photosensitizing properties (Wainwright, 2005).

Neuroprotective Actions

  • Methylene blue has been explored for its neuroprotective effects, potentially functioning as an alternative mitochondrial electron transfer carrier and providing protection against various neurotoxicities (Poteet et al., 2012).

Isothiocyanates in Disease Prevention

  • Isothiocyanates, chemically related to methylene dithiocyanate, have shown promise in disease prevention and therapy in human populations, especially in the context of sulforaphane and phenethyl isothiocyanate from cruciferous vegetables (Palliyaguru et al., 2018).

Photocatalytic Degradation

  • Studies have focused on the photocatalytic degradation of dyes like methylene blue using novel technologies, highlighting its potential in environmental remediation (Liu, Yang, Shi, & Li, 2015).

Fluorescent Imaging in Medical Procedures

  • Methylene blue's role as a fluorophore in surgical settings is being explored, with applications in imaging ureters, identifying parathyroid glands, and detecting tumor margins in breast cancer (Cwalinski et al., 2020).

Agricultural Pest and Disease Management

  • Biofumigation techniques using isothiocyanates, related to methylene dithiocyanate, are being employed in agricultural settings for pest and disease management, demonstrating its efficacy in reducing disease incidence and increasing crop yield (Matthiessen & Kirkegaard, 2006).

Analysis in Aquatic Products

  • Techniques for detecting methylene bisthiocyanate in aquatic products have been developed, highlighting the importance of monitoring its levels in the food industry (Yang et al., 2017).

Safety And Hazards

Methylene dithiocyanate is considered hazardous. It is toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is fatal if inhaled . It is also very toxic to aquatic life . Safety measures include avoiding release to the environment, not breathing dusts or mists, and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

thiocyanatomethyl thiocyanate
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InChI

InChI=1S/C3H2N2S2/c4-1-6-3-7-2-5/h3H2
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InChI Key

JWZXKXIUSSIAMR-UHFFFAOYSA-N
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Canonical SMILES

C(SC#N)SC#N
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Molecular Formula

C3H2N2S2, Array
Record name METHYLENEBIS(THIOCYANATE)
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DSSTOX Substance ID

DTXSID8025599
Record name Methylene bis(thiocyanate)
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Molecular Weight

130.20 g/mol
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Physical Description

Methylenebis(thiocyanate) appears as yellow to light orange-colored mass or yellow powder. (NTP, 1992), Pellets or Large Crystals, Yellow to light orange solid; [CAMEO], SOLID IN VARIOUS FORMS.
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Solubility

Decomposes (NTP, 1992), Greater than 100 mg/ml in DMSO at 20 °C. 10-50 mg/ml in 95% ethanol at 20 °C. Greater than 100 mg/ml in acetone at 20 °C., Solubility in water: none
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Vapor Pressure

0.00197 [mmHg]
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Product Name

Methylene dithiocyanate

Color/Form

Yellow to light orange-colored solid

CAS RN

6317-18-6
Record name METHYLENEBIS(THIOCYANATE)
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Melting Point

221 to 225 °F (NTP, 1992), 105-107 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylene dithiocyanate
Reactant of Route 2
Reactant of Route 2
Methylene dithiocyanate
Reactant of Route 3
Methylene dithiocyanate
Reactant of Route 4
Methylene dithiocyanate

Citations

For This Compound
68
Citations
JH Konnert, D Britton - Acta Crystallographica Section B: Structural …, 1971 - scripts.iucr.org
… In methylene dithiocyanate the intermolec- ular interaction of the nitrogen atom with the … Experimental Methylene dithiocyanate (from the Aldrich Chemical Co.) was sublimed in vacuum …
Number of citations: 25 scripts.iucr.org
L Ding, Q Ma, WT Li, HJ Ma, JR Li, XS Meng… - Journal of Food Safety …, 2013 - cabdirect.org
… showed a good linearity for methylene dithiocyanate in the range of … Methylene dithiocyanate exhibited a good linearity in the … of methylene dithiocyanate in food contact paper materials. …
Number of citations: 1 www.cabdirect.org
ZHU Fu‐xing, W Mo, T Ben‐hua - Insect Science, 2002 - Wiley Online Library
… The co-toxicity coefficient of the mixb of cyhalothrin and methylene dithiocyanate(4: 1) on … The mixture of cyhalothrin and methylene dithiocyanate may be an alternative to pyrethroid …
Number of citations: 10 onlinelibrary.wiley.com
LT Burka - Toxicity Report Series, 1993 - europepmc.org
Methylene bis (thiocyanate) is used as a biocide in a number of applications. Its major use is in water cooling systems and paper mills as an inhibitor of algae, fungi, and bacteria. …
Number of citations: 3 europepmc.org
JR Siegel, DH Rosenblatt - Journal of the American Chemical …, 1958 - ACS Publications
… The geminally substituted methylene dithiocyanate and 2-mercaptoethyl thiocyanate, inthe form of its copper salt, likewise released thiocyanate ion when treated with base. In accord …
Number of citations: 11 pubs.acs.org
J Chen, XS Zhang, JX Yang, XL Jiao… - Zhongguo Zhong yao za …, 2012 - europepmc.org
… quinquefolium was conducted, meanwhile continuous cropping soil was treated by organic carbon fertilizer plus methylene dithiocyanate and Kingbo respectively. The rate of seedling …
Number of citations: 5 europepmc.org
R Poon, M Rigden, N Edmonds, N Charman… - Archives of …, 2011 - Springer
… When the AM testing system was used to compare the toxicity of CMIT against three other candidate biodiesel biocides, methylene dithiocyanate (MDC) was found to be of comparable …
Number of citations: 16 link.springer.com
X Huang, S Liu, F Chen, X Bu, W Fan, G Xiong… - 2021 - evols.library.manoa.hawaii.edu
Aeromonas salmonicida is a fish pathogen that has resulted in significant losses to the aquaculture industry worldwide. In the winter of 2018/2019, a serious outbreak of A. salmonicida …
Number of citations: 6 evols.library.manoa.hawaii.edu
CJ Chen, MG Zhou, ZY Ye - Acta Phytopathol Sin, 2003
Number of citations: 4
C Chutao, Z Zhensheng - GUANGDONG CHEMICAL INDUSTRY, 2003
Number of citations: 0

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